molecular formula C11H4Cl2N4 B009032 (3,5-Dichloroanilino)ethenetricarbonitrile CAS No. 106484-98-4

(3,5-Dichloroanilino)ethenetricarbonitrile

Cat. No. B009032
M. Wt: 263.08 g/mol
InChI Key: OUUMERYEKBEPAK-UHFFFAOYSA-N
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Description

Research into compounds similar to "(3,5-Dichloroanilino)ethenetricarbonitrile" involves exploring their synthesis, molecular structure, and properties. These compounds often participate in reactions that are foundational in organic chemistry, such as 1,3-dipolar cycloaddition reactions and other transformations relevant to their structural and functional analysis.

Synthesis Analysis

The synthesis of compounds structurally related to "(3,5-Dichloroanilino)ethenetricarbonitrile" includes methods like 1,3-dipolar cycloaddition reactions (Coutouli-argyropoulou & Anastasopoulos, 1996), indicating a preference for specific reaction sites and conditions that influence the outcome of such syntheses.

Molecular Structure Analysis

Ab initio studies, such as those by Rastelli, Gandolfi, & Amadè (1998), provide insights into the regiochemistry of cycloadditions, highlighting the role of computational chemistry in predicting molecular structure and reactivity (Rastelli, Gandolfi, & Amadè, 1998).

Chemical Reactions and Properties

The reactions involving nitrile oxides and various olefins, including acrylonitriles and their cycloaddition behavior, have been explored to understand the chemical properties of related compounds. Such studies offer insights into the sensitivity of electronic activation energies and the impact of solvents on reaction rates.

Physical Properties Analysis

Investigations into the synthesis and structural characterization of related compounds, such as substituted Co(II) and Fe(II) phthalocyanines, underscore the importance of spectroscopic methods in determining physical properties (Saka, Uzun, & Caglar, 2016).

properties

IUPAC Name

2-(3,5-dichloroanilino)ethene-1,1,2-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl2N4/c12-8-1-9(13)3-10(2-8)17-11(6-16)7(4-14)5-15/h1-3,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUMERYEKBEPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=C(C#N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147614
Record name (3,5-Dichloroanilino)ethenetricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dichloroanilino)ethenetricarbonitrile

CAS RN

106484-98-4
Record name (3,5-Dichloroanilino)ethenetricarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106484984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,5-Dichloroanilino)ethenetricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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